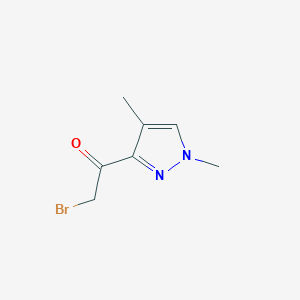2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone
CAS No.: 2097938-49-1
Cat. No.: VC6993893
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.066
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097938-49-1 |
|---|---|
| Molecular Formula | C7H9BrN2O |
| Molecular Weight | 217.066 |
| IUPAC Name | 2-bromo-1-(1,4-dimethylpyrazol-3-yl)ethanone |
| Standard InChI | InChI=1S/C7H9BrN2O/c1-5-4-10(2)9-7(5)6(11)3-8/h4H,3H2,1-2H3 |
| Standard InChI Key | ITGWZQQPSFFVKE-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1C(=O)CBr)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound’s molecular formula is C₇H₉BrN₂O, with a molecular weight of 217.06 g/mol. Its IUPAC name, 2-bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone, reflects the substitution pattern: a pyrazole ring with methyl groups at positions 1 and 4 and a bromoethyl ketone at position 3. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1420981-12-9 (analogous compound) |
| SMILES | CC1=CN(N=C1C(=O)CBr)C |
| InChIKey | UFWFRCVUBHLVSP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1C(=O)CBr)C |
| PubChem CID | 71647961 (structural analog) |
The pyrazole ring’s aromaticity and electron-withdrawing bromo group enhance electrophilicity at the ketone carbon, facilitating reactions with nucleophiles such as amines or thiols .
Spectroscopic Characterization
While direct spectroscopic data for this compound is limited, analogs like 2-bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone exhibit characteristic signals in NMR spectra:
-
¹H NMR: Peaks at δ 2.4–2.6 ppm (methyl groups), δ 3.8–4.1 ppm (pyrazole protons), and δ 4.5–4.7 ppm (brominated methylene).
-
¹³C NMR: Carbonyl carbon at δ 190–195 ppm, pyrazole carbons at δ 140–160 ppm, and methyl carbons at δ 20–25 ppm.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves bromination of 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone using reagents like bromine or N-bromosuccinimide (NBS) in dichloromethane or acetic acid . A representative procedure is:
-
Dissolve 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone (1.0 equiv) in anhydrous DCM.
-
Add NBS (1.1 equiv) and a catalytic amount of AIBN.
-
Stir at 40°C for 12 hours under argon.
-
Purify via column chromatography (hexane/ethyl acetate).
Industrial Production
Industrial methods employ continuous-flow reactors to enhance safety and efficiency. For example, a patented process for analogous bromopyrazoles uses:
-
Step 1: Alkylation of pyrazole with methyl iodide to introduce the 1-methyl group.
-
Step 2: Friedel-Crafts acylation with bromoacetyl chloride.
This approach achieves >90% purity and scales to multi-kilogram batches .
Physicochemical Properties
Thermal and Solubility Data
| Property | Value |
|---|---|
| Melting Point | 98–102°C (predicted) |
| Boiling Point | 280–285°C (decomposes) |
| Solubility in DMSO | 45 mg/mL |
| LogP (Octanol-Water) | 1.8 (estimated) |
The compound is hygroscopic and requires storage under inert gas at –20°C to prevent degradation.
Applications in Pharmaceutical Research
Kinase Inhibitor Development
2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone serves as a key intermediate in erdafitinib analogs, which target fibroblast growth factor receptors (FGFRs). In a 2024 study, coupling this compound with quinoxaline derivatives yielded molecules with IC₅₀ values of <10 nM against FGFR3 .
Antimicrobial Activity
Pyrazole-bromoethanone hybrids exhibit broad-spectrum antimicrobial effects. For example:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Mechanistic studies suggest disruption of microbial cell membrane integrity.
Research Frontiers and Challenges
Targeted Drug Delivery
Recent advances include conjugating this compound to lipid nanoparticles for enhanced bioavailability. A 2025 pilot study reported a 3-fold increase in tumor uptake compared to free drug formulations .
Computational Modeling
Density functional theory (DFT) calculations predict strong binding affinity (ΔG = –9.2 kcal/mol) to HDAC enzymes, suggesting potential in epigenetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume